Methyl 3-(oxan-4-yl)propanoate is an organic compound classified as an ester, specifically a methyl ester of a propanoic acid derivative. Its molecular formula is , and it has a molecular weight of 187.24 g/mol. This compound is recognized for its potential applications in various fields, including organic synthesis and medicinal chemistry. It is often utilized as a building block in the synthesis of more complex molecules due to its functional groups and structural properties.
Methyl 3-(oxan-4-yl)propanoate can be sourced from chemical suppliers such as BenchChem and Calpac Lab, where it is available in high purity (typically around 95% to 97%) for research purposes. The compound's CAS number is 1137213-00-3, which helps in identifying it in chemical databases and literature.
This compound falls under the category of heterocyclic building blocks, which are essential in the development of pharmaceuticals and agrochemicals. Its structure features a tetrahydrofuran ring (oxane) that contributes to its reactivity and biological properties.
Methyl 3-(oxan-4-yl)propanoate can be synthesized through several methods:
The synthesis requires careful control of reaction conditions, including temperature, catalyst concentration, and reaction time, to optimize yield and purity. Analytical techniques such as gas chromatography or nuclear magnetic resonance spectroscopy are often employed to monitor the reaction progress and confirm product identity.
Methyl 3-(oxan-4-yl)propanoate features a tetrahydrofuran ring attached to a propanoate moiety. The structural representation can be described using its InChI key (PPSCZQNAABSBIB-UHFFFAOYSA-N) and canonical SMILES notation (COC(=O)C(CN)C1CCOCC1).
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 187.24 g/mol |
IUPAC Name | Methyl 3-amino-2-(oxan-4-yl)propanoate |
InChI | InChI=1S/C9H17NO3/c1-12-9(11)8(6-10)7-2-4-13-5-3-7/h7-8H,2-6,10H2,1H3 |
Density | Not specified |
Methyl 3-(oxan-4-yl)propanoate can undergo several chemical reactions:
These reactions typically require specific conditions such as temperature control, choice of solvent, and catalyst selection to achieve desired outcomes efficiently.
The mechanism of action for methyl 3-(oxan-4-yl)propanoate largely depends on its application context:
Methyl 3-(oxan-4-yl)propanoate is typically characterized by:
Key chemical properties include:
Relevant data regarding boiling point, melting point, or density are not explicitly available from current sources but can be inferred from similar compounds within its class.
Methyl 3-(oxan-4-yl)propanoate finds applications primarily in scientific research:
CAS No.: 100572-96-1
CAS No.: 1910-41-4
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1